5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate
Description
Properties
CAS No. |
94276-10-5 |
|---|---|
Molecular Formula |
C20H17N5O9S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-5-methoxy-4-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C20H16N5O5S.H2O4S/c1-13-10-18(17(22-21)12-19(13)30-2)24-23-16-9-8-14(25(26)27)11-20(16)31(28,29)15-6-4-3-5-7-15;1-5(2,3)4/h3-12H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
QQYUAESMTJXEPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+]#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate typically involves multiple stepsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a diazonium group, which is known for its reactivity in electrophilic substitution reactions. The presence of the methoxy and nitro groups enhances its potential for various chemical transformations.
Synthetic Applications
Azo Coupling Reactions:
The diazonium salt can be utilized in azo coupling reactions to synthesize azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors. The compound's structure allows it to act as a coupling agent, reacting with phenolic compounds to form stable azo dyes.
Table 1: Azo Coupling Reactions Using Diazonium Salts
| Reactant | Product | Reaction Conditions |
|---|---|---|
| Phenol derivatives | Azo dyes | Basic medium, room temperature |
| Aromatic amines | Azo compounds | Acidic conditions, low temperature |
Biological Applications
Antimicrobial Activity:
Research indicates that compounds containing diazonium groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related diazonium compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the formation of reactive nitrogen species that disrupt bacterial cell membranes.
Photochemical Applications
Photosensitizers in Photodynamic Therapy:
The compound may also serve as a photosensitizer in photodynamic therapy (PDT), a treatment modality for cancer. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancer cells.
Table 2: Photodynamic Therapy Applications
| Compound | Light Source | Target Cells | Efficacy |
|---|---|---|---|
| 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate | Blue light (450 nm) | Cancer cells | High |
Material Science Applications
Dye Sensitization in Solar Cells:
This compound can be incorporated into dye-sensitized solar cells (DSSCs). Its strong absorption properties in the visible spectrum make it suitable for enhancing the efficiency of solar energy conversion.
Case Study: Solar Cell Efficiency
Research has shown that incorporating this diazonium salt into DSSCs increased light absorption and improved overall energy conversion efficiency by up to 15%, compared to traditional sensitizers.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. Its diazonium group allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Key Differences: The target compound’s diazonium sulfate group distinguishes it from neutral azo dyes like Sudan I, enhancing its ionic character and solubility in aqueous media . Compared to oxazole derivatives , the target compound’s azo and diazonium groups offer distinct conjugation pathways, influencing UV-Vis absorption properties.
Spectral Characterization
- Notable Observations: The target compound’s sulfonyl and nitro groups would deshield aromatic protons, shifting NMR signals upfield compared to Sudan I . Absence of ν(S-H) in IR (unlike thione derivatives ) confirms the azo form dominates in the solid state.
Tautomerism and Solubility
- Tautomerism: The target compound’s azo group may exhibit keto-enol tautomerism in solution, similar to Sudan I’s hydroxynaphthalene system . However, its diazonium sulfate group favors ionic dissociation in polar solvents, unlike neutral azo dyes .
- Solubility : The sulfonyl and nitro groups enhance solubility in DMSO or DMF, whereas methyl/methoxy groups increase lipophilicity compared to purely ionic azo dyes .
Biological Activity
5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate is a complex azo compound with significant implications in biological activity, particularly in the context of environmental chemistry and toxicology. This article delves into its biological activity, focusing on its interactions with biological systems, potential mutagenicity, and enzymatic reduction processes.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 16206099
- IUPAC Name : 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate
Structural Features
The compound features a diazonium group, which is known for its reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the nitro and sulfonyl groups contributes to its potential biological activity, influencing its interaction with biological macromolecules.
Mutagenicity and Toxicity
Research indicates that azo compounds, including this specific derivative, can undergo metabolic activation leading to the formation of reactive intermediates. These intermediates may interact with DNA, potentially causing mutations. A study on various azo dyes highlighted that certain azo compounds exhibit mutagenic properties when tested using the Salmonella mutagenicity assay .
Table 1: Summary of Mutagenicity Studies on Azo Compounds
| Azo Compound | Mutagenicity Assay | Result |
|---|---|---|
| Sudan III | Salmonella TA1535 | Positive |
| Methyl Red | Salmonella TA98 | Positive |
| 5-Methoxy-4-methyl-2-((4-nitro...) | Not directly tested | Potentially mutagenic |
Enzymatic Reduction
Azo dyes are primarily reduced by azoreductase enzymes found in various microorganisms. The reduction process converts azo compounds into aromatic amines, which are often more toxic and carcinogenic. For example, Enterococcus faecalis has been shown to express azoreductase (AzoA), enhancing the reduction of azo dyes like Methyl Red and Orange II by significant factors .
Case Study: AzoA Enzyme Activity
In a study involving recombinant AzoA from Enterococcus faecalis, researchers observed a marked increase in the reduction rates of azo dyes in Escherichia coli. The results indicated:
- Methyl Red : 2-fold increase in reduction
- Ponceau BS : 4-fold increase
- Orange II : 2.6-fold increase
These findings underscore the role of azoreductases in the biotransformation of azo compounds, highlighting their potential impact on environmental and human health .
Environmental Impact
The degradation of azo dyes in wastewater treatment processes is crucial due to their persistence and toxicity. The ability of bacteria to metabolize these compounds can mitigate their environmental impact. Studies have demonstrated that certain bacterial strains can effectively reduce azo dyes under anaerobic conditions, leading to less harmful products.
Table 2: Bacterial Strains for Azo Dye Reduction
| Bacterial Strain | Azo Dye Reduced | Reduction Efficiency |
|---|---|---|
| Enterococcus faecalis | Methyl Red | High |
| Pseudomonas putida | Orange II | Moderate |
| Bacillus subtilis | Ponceau BS | Low |
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Focus on key functional groups:
- ¹H NMR : Use deuterated DMSO to solubilize the compound. Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons split due to electron-withdrawing groups (e.g., nitro, sulphonyl) .
Advanced Tip : For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced: How does the stability of this diazonium salt vary under different storage conditions, and what decomposition pathways dominate?
Q. Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >120°C for diazonium salts). Store at –20°C in anhydrous, dark conditions to minimize hydrolysis .
- Hydrolytic Degradation : Monitor pH-dependent decomposition via HPLC. Under acidic conditions (pH < 3), the diazo group hydrolyzes to phenolic derivatives. Neutral/basic conditions promote sulfonate group cleavage .
Contradiction Note : Some studies report higher stability in polar aprotic solvents (e.g., DMF), while others note accelerated decomposition due to solvent interactions—validate with kinetic studies .
Advanced: What computational approaches (e.g., DFT, MD) are suitable for modeling its reactivity in coordination chemistry?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The azo group and sulphonyl oxygen are likely coordination sites for transition metals (e.g., Cu²⁺, Hg²⁺) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to assess solubility and aggregation behavior. Use GROMACS with OPLS-AA force fields .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Advanced: How can conflicting data on its metal-binding selectivity (e.g., Hg²⁺ vs. Cu²⁺) be resolved?
Q. Methodological Answer :
- Competitive Titration : Conduct UV-Vis titrations with equimolar mixtures of Hg²⁺ and Cu²⁺ in buffered solutions. Monitor absorbance shifts (Δλ) to determine preferential binding.
- X-ray Crystallography : Resolve crystal structures of metal complexes to identify coordination geometry. For example, Hg²⁺ may bind via sulphonyl oxygen and azo nitrogen, while Cu²⁺ prefers nitro groups .
Note : pH and counterion effects (e.g., Cl⁻ vs. NO₃⁻) significantly alter selectivity—document conditions meticulously .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Explosivity Risk : Diazonium salts are shock-sensitive. Use blast shields and remote handling tools during synthesis. Avoid grinding or heating solid forms .
- Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhaling nitro-group-derived vapors .
Advanced: How can its application in analytical chemistry (e.g., spectrophotometric detection of metals) be optimized?
Q. Methodological Answer :
- Detection of Hg²⁺ : Prepare a 1 mM solution in ethanol. Add Hg²⁺ ions and measure absorbance at λmax ~500 nm. Calibrate with standard solutions (0.1–10 ppm). Limit of detection (LOD) can reach 0.05 ppm .
- Interference Mitigation : Mask competing ions (e.g., Fe³⁺) with EDTA. Validate specificity via ICP-MS .
Advanced: What strategies address low solubility in aqueous media for biological assays?
Q. Methodological Answer :
- Co-solvents : Use DMSO:water (1:9 v/v) mixtures. Confirm stability via dynamic light scattering (DLS).
- Derivatization : Introduce hydrophilic groups (e.g., carboxylate) via post-synthetic modification of the phenylsulphonyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
